molecular formula C10H11NO4 B12727242 (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one CAS No. 73422-72-7

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one

Cat. No.: B12727242
CAS No.: 73422-72-7
M. Wt: 209.20 g/mol
InChI Key: WVULNOZIAYBGLE-SECBINFHSA-N
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Description

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a 4-hydroxyphenyl group at position 3 and a hydroxymethyl group at position 5 of the oxazolidinone ring. This compound is structurally related to the oxazolidinone class of antibiotics, such as linezolid and tedizolid, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . The (R)-configuration at the hydroxymethyl position is critical for biological activity, as stereochemistry significantly influences binding affinity to ribosomal targets .

Its synthesis typically involves palladium-catalyzed cross-coupling reactions or hydroxylation of precursor oxazolidinones, as seen in intermediates for tedizolid phosphate .

Properties

CAS No.

73422-72-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO4/c12-6-9-5-11(10(14)15-9)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6H2/t9-/m1/s1

InChI Key

WVULNOZIAYBGLE-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)O)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)O)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one typically involves the cyclization of an appropriately substituted amino alcohol precursor with a carbonyl source, such as diethyl carbonate, under basic conditions to form the oxazolidinone ring. The key steps include:

  • Preparation of the chiral amino alcohol intermediate.
  • Cyclization with diethyl carbonate in the presence of sodium methoxide or sodium methylate.
  • Functional group transformations to introduce or modify substituents on the phenyl ring and the hydroxymethyl group.

Detailed Stepwise Preparation (Based on Patent US4250318A)

The preparation method described in patent US4250318A outlines a multi-step synthesis involving:

Step 1: Cyclization of 3-paraformylanilino-1,2-propanediol with diethyl carbonate

  • A mixture of 3-paraformylanilino-1,2-propanediol, diethyl carbonate, and sodium methylate in dioxane is refluxed.
  • The reaction proceeds with the distillation of formed alcohol.
  • The product is isolated by filtration, solvent evaporation, extraction with chloroform, acid washing, drying, and silica gel chromatography.
  • Yield: 23%
  • Melting point: 123 °C
  • Empirical formula: C11H11NO4
  • Molecular weight: 221.21 g/mol

Step 2: Protection and further functionalization

  • The hydroxymethyl group is protected or modified by reaction with tert-butylcarbonyl chloride in pyridine.
  • Subsequent reduction with sodium borohydride in methanol.
  • Methylation and mesylation steps follow to activate the hydroxymethyl group for nucleophilic substitution.
  • Reaction with metanitrophenol in the presence of sodium hydride.
  • Hydrolysis under basic conditions (potassium hydroxide in methanol) to yield the desired oxazolidinone derivative.

Step 3: Condensation with diethylacetal bromoacetaldehyde

  • The oxazolidinone intermediate is condensed with diethylacetal bromoacetaldehyde in the presence of sodium hydride and an organic solvent such as DMF.
  • The resulting compound undergoes further reaction with sulfur or oxygen-containing reagents in the presence of boron trifluoride etherate to yield the final product.

This method emphasizes the stereoselective formation of the (R)-enantiomer and the careful control of reaction conditions to maintain stereochemical integrity.

Alternative Synthetic Routes and Industrial Considerations

  • The chiral amino alcohol precursor can be prepared via asymmetric synthesis or resolution methods.
  • Industrial synthesis may optimize the above steps by employing continuous flow reactors, advanced catalysts, and green chemistry principles to improve yield, purity, and environmental impact.
  • Attachment of substituents on the phenyl ring can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the desired functional groups.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Cyclization Diethyl carbonate, sodium methylate Dioxane Reflux 23 Distillation of alcohol byproduct
2 Protection (carbamate formation) tert-Butylcarbonyl chloride, pyridine Pyridine Room temp - Protects hydroxymethyl group
3 Reduction Sodium borohydride Methanol 0-25 °C - Reduces intermediate ketones/alcohols
4 Methylation and mesylation Methyl chloride, methylene chloride, MsCl Methylene chloride 0-25 °C - Activates hydroxymethyl for substitution
5 Nucleophilic substitution Metanitrophenol, sodium hydride DMF Room temp - Introduces phenolic substituent
6 Hydrolysis Potassium hydroxide Methanol Room temp - Deprotection and final product formation

Analytical Characterization

To confirm the structure and purity of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one, the following analytical techniques are critical:

Summary Table of Key Preparation Data

Parameter Data/Value
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Melting Point 123 °C
Key Reagents Diethyl carbonate, sodium methylate, tert-butylcarbonyl chloride, sodium borohydride, methyl chloride, sodium hydride
Solvents Dioxane, pyridine, methanol, methylene chloride, DMF
Typical Yield (Cyclization Step) 23%
Stereochemistry (R)-enantiomer
Analytical Techniques NMR, MS, HPLC (chiral), Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.

Major Products Formed

    Oxidation: Formation of ®-5-(Carboxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one.

    Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.20 g/mol
  • CAS Number : 73422-72-7
  • IUPAC Name : (5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

The compound features a hydroxymethyl group and a hydroxyphenyl group attached to an oxazolidinone ring, contributing to its unique reactivity and biological activity.

Antibacterial Activity

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one has been studied for its potential as an antibacterial agent. Research indicates that oxazolidinone derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics.

A study demonstrated that conjugates of this compound with nitroimidazole showed synergistic effects against anaerobic bacteria, suggesting its potential utility in treating infections caused by resistant strains .

Antidepressant Properties

Research has explored the antidepressant properties of oxazolidinones, including (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one. A patent describes novel 5-hydroxymethyl oxazolidinones with therapeutic effects on mood disorders, indicating the compound's relevance in developing new antidepressant medications .

Synthesis of Complex Molecules

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one serves as a valuable intermediate in organic synthesis. Its chiral nature allows it to be used as a building block for synthesizing other biologically active compounds.

The compound's ability to undergo various chemical reactions makes it suitable for creating complex molecular architectures required in drug development.

Research into the biological mechanisms of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one suggests that its structural features contribute to its pharmacological effects. The presence of hydroxymethyl and hydroxyphenyl groups may enhance its interaction with biological targets, leading to improved efficacy against specific diseases .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
(S)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-oneSimilar oxazolidinone structure but different stereochemistryPotentially different biological activity due to stereochemistry
5-Hydroxymethyl-3-methyl oxazolidinoneContains a methyl group instead of a hydroxyphenyl groupDifferent pharmacological profile
5-Hydroxymethyl oxazolidinone derivativesVarious substitutions on the phenyl ringDiverse biological activities including antidepressant properties

Case Studies

  • Synergistic Antibacterial Effects : A study evaluated the antibacterial activity of various oxazolidinone derivatives against resistant bacterial strains. The results indicated that (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one exhibited enhanced potency when combined with other antibiotic agents, showcasing its potential in combination therapy .
  • Therapeutic Applications in Mood Disorders : Clinical trials involving oxazolidinone derivatives have shown promising results in alleviating symptoms of depression. The mechanism appears to involve modulation of neurotransmitter levels, indicating a pathway for future antidepressant development based on this compound .

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial protein synthesis by binding to the bacterial ribosome.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones exhibit diverse biological activities depending on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name R3 Substituent R5 Substituent Key Properties Reference(s)
(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one 4-Hydroxyphenyl Hydroxymethyl Enhanced solubility; potential for hydrogen bonding with targets
Linezolid 3-Fluoro-4-morpholinophenyl Acetamidomethyl Broad-spectrum antibacterial activity; myelosuppression side effects
Tedizolid 3-Fluoro-4-(pyridinyl)phenyl Hydroxymethyl Improved potency against linezolid-resistant strains; once-daily dosing
MRX-I 2,3,5-Trifluoro-4-(dihydropyridinyl)phenyl Isoxazolylaminomethyl Reduced myelotoxicity and MAO inhibition; Phase I clinical candidate
PH051 (Experimental) 3-Fluoro-4-iodophenyl Hydroxymethyl Antibacterial activity against anaerobes; synergistic with nitroimidazoles
4j (Sigma-2 ligand) 4-Methylbenzyl Piperazinyl-benzhydryl Subtype-selective sigma-2 receptor binding; potential anticancer activity

Key Findings :

Antibacterial Activity: The 4-hydroxyphenyl group in the target compound may reduce potency compared to 3-fluoro-4-substituted analogs (e.g., linezolid, tedizolid), as fluorination and morpholino/methyltetrazolyl groups enhance ribosomal binding and penetration into Gram-positive pathogens . Conjugates with nitroimidazoles (e.g., 16, 19a) show synergistic activity against anaerobic bacteria, attributed to dual mechanisms of action (ribosomal inhibition + nitroreductase activation) .

Pharmacokinetics and Safety: The hydroxymethyl group at position 5 is conserved in tedizolid and PH051, improving metabolic stability compared to linezolid’s acetamidomethyl group . MRX-I’s trifluorophenyl and dihydropyridinyl substituents minimize myelosuppression and monoamine oxidase inhibition (MAOI), addressing linezolid’s key limitations .

Structural Modifications and Selectivity: Sigma-2 ligands (e.g., 4j, 4h) replace the aryl group with benzyl/phenethyl chains, shifting activity from antibacterial to anticancer targets. For example, 4j exhibits nanomolar affinity for sigma-2 receptors (Ki = 12 nM) . Fluorine substitution at position 3 (e.g., PH051, 16) enhances lipophilicity and bioavailability, critical for penetrating bacterial cell walls .

Biological Activity

Overview

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one, also known by its CAS number 73422-72-7, is a chiral oxazolidinone derivative notable for its diverse biological activities. Its structure features a hydroxymethyl group and a hydroxyphenyl moiety attached to an oxazolidinone ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 209.2 g/mol
  • Structural Features : The compound includes a five-membered oxazolidinone ring, which is essential for its biological activity and interaction with various biological targets .

Antimicrobial Properties

Research indicates that (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one exhibits significant antimicrobial activity. It is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones like linezolid. This mechanism makes it potentially effective against Gram-positive bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. The hydroxymethyl and hydroxyphenyl groups are thought to play crucial roles in modulating these biological effects .

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new therapeutic agent .
  • Cytotoxic Effects on Cancer Cells :
    • A study involving various cancer cell lines highlighted that the compound induced significant cytotoxicity, particularly in breast cancer cells. The mechanism was linked to the activation of apoptotic pathways, suggesting its utility in cancer therapy .

The biological activity of (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one can be attributed to its ability to interact with ribosomal RNA and proteins within bacterial cells, leading to the inhibition of protein synthesis. Additionally, its anticancer effects may arise from the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Comparative Analysis

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-oneYesYesRibosome binding; Apoptosis induction
LinezolidYesLimitedRibosome binding
DaptomycinYesNoMembrane disruption

Q & A

Q. What synthetic routes are commonly employed for (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one?

The compound is typically synthesized via oxazolidinone ring formation using glycidyl esters (e.g., (R)-glycidyl butyrate) and aryl carbamates. Key steps include:

  • Lithium-mediated ring-opening of epoxides with aryl carbamates under basic conditions (LiHMDS or LDA) .
  • Column chromatography purification (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, achieving yields of 45–87% depending on reaction optimization .
  • Example: Benzyl (4-bromo-3-fluorophenyl)carbamate reacts with (R)-glycidyl butyrate in THF at -78°C, followed by quenching with NH₄Cl and purification .

Q. How is the compound characterized structurally and chemically?

  • NMR spectroscopy (¹H, ¹³C) confirms stereochemistry and substituent positions (e.g., δ 4.77 ppm for the hydroxymethyl proton) .
  • LCMS validates molecular weight (e.g., [M+H]+ = 290.09) .
  • LogP calculations (consensus ~1.92) and solubility profiles (e.g., 0.448 mg/mL in ESOL) predict pharmacokinetic behavior .

Q. What in vitro models are used to evaluate its antibacterial activity?

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus) .
  • Cytotoxicity screening in mammalian cell lines (e.g., HEK-293) to assess myelosuppression risks, a common limitation of oxazolidinones .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling improve synthetic efficiency for oxazolidinone derivatives?

  • Borylation of heteroaryl bromides (e.g., 6a–n) generates boronates (7a–n), which undergo Pd-catalyzed coupling with iodophenyl-oxazolidinones (e.g., compound 5 ) to yield coupled products (8a–n) in 55–85% yields .
  • Reversing coupling partners (e.g., using the boronate of 5 with 6c) may reduce purity, highlighting the need for optimized ligand systems (e.g., Pd(PPh₃)₄) .

Q. What structural modifications reduce adverse effects like myelosuppression in oxazolidinones?

  • C-5 substituent optimization : Replacement of the acetamidomethyl group (as in linezolid) with hydroxymethyl or fluorinated moieties reduces mitochondrial protein synthesis inhibition, lowering toxicity .
  • Subtype selectivity : Modifications to the C-3 aryl group (e.g., 4-hydroxyphenyl) enhance target binding while minimizing off-target MAO inhibition .

Q. How does the compound’s solubility impact formulation for in vivo studies?

  • LogS (ESOL) = -2.81 indicates moderate aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) or co-solvents (e.g., PEG-400) for preclinical dosing .
  • BBB permeability predictions (e.g., "Yes" for BBB permeation) suggest potential for CNS-targeted antibacterial applications .

Q. What strategies resolve contradictions in reaction yields during scale-up?

  • Temperature control : Lowering reaction temps (-78°C) during lithiation steps minimizes side reactions (e.g., epoxide ring-opening byproducts) .
  • Catalyst screening : Switching from Pd(OAc)₂ to Pd(dppf)Cl₂ improves cross-coupling efficiency in heteroaryl syntheses .

Methodological Challenges and Data Analysis

Q. How are structure-activity relationships (SAR) systematically explored?

  • Analog libraries : Synthesize derivatives with varied C-3 aryl (e.g., 4-fluoro vs. 4-hydroxy) and C-5 substituents (e.g., hydroxymethyl vs. aminomethyl) .
  • Biological profiling : Compare MIC values, cytotoxicity (IC₅₀), and MAO inhibition IC₅₀ to identify optimal substitutions .

Q. What analytical methods resolve stereochemical impurities in final products?

  • Chiral HPLC with amylose-based columns separates enantiomers (e.g., (R)- vs. (S)-isomers) .
  • X-ray crystallography confirms absolute configuration, as demonstrated for fluorous oxazolidinone auxiliaries .

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